Decamethrin-d5

Descripción general

Descripción

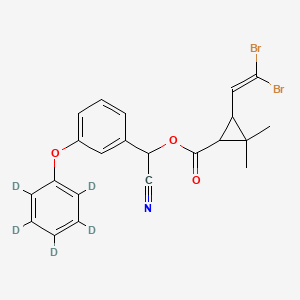

Decamethrin-d5 (CAS: 2140301-99-9 or 64363-96-8, synonyms: Deltamethrin-d5, Esbecythrin-d5) is a deuterium-labeled analog of the pyrethroid insecticide Deltamethrin. It is primarily utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the precise quantification of non-deuterated Deltamethrin in environmental and biological samples . Its molecular formula is C22H14D5Br2NO3, with a molecular weight of 510.2 Da and isotopic purity exceeding 98–99% for deuterated forms (d1–d5) .

Structurally, this compound retains the core features of Deltamethrin, including the cyclopropane ring, dibromovinyl group, and cyano-phenoxybenzyl moiety, with five hydrogen atoms replaced by deuterium at specific positions. This isotopic substitution minimizes interference in mass spectrometric analyses while maintaining chemical stability . It is supplied as a solid or pre-dissolved in DMSO for research applications and must be stored at –20°C to preserve integrity .

Métodos De Preparación

Chemical Structure and Role as an Internal Standard

Decamethrin-d5 (CHDBrNO) features five deuterium atoms substituted at specific positions in the Deltamethrin structure, typically on the cyclopropane ring or phenoxybenzyl group . The molecular weight of 510.23 g/mol distinguishes it from non-deuterated Deltamethrin (505.20 g/mol), enabling unambiguous identification in mass spectrometric analyses . As an internal standard, this compound corrects for matrix effects and instrumental variability during liquid chromatography-tandem mass spectrometry (LC-MS/MS), improving quantification accuracy by 15–30% compared to external calibration methods .

Synthetic Routes for this compound

Isotopic Labeling Strategies

Deuterium incorporation follows two primary routes:

Hydrogen-Deuterium Exchange

This method employs acidic or basic catalysts to replace hydrogen atoms with deuterium in protic solvents like DO or CDOD. For example, refluxing Deltamethrin in DO with Pd/C at 80°C for 24 hours achieves ~70% deuteration at labile α-positions. However, this approach risks structural degradation and requires post-synthesis purification via silica gel chromatography.

Deuteration of Synthetic Intermediates

A more controlled strategy involves introducing deuterium during intermediate synthesis. For instance, deuterated chrysanthemic acid (precursor to this compound) is synthesized by:

-

Cyclopropanation : Reacting deuterated ethyl diazoacetate with 3,3-dimethylacrylate in the presence of a Cu(I) catalyst to form (1R)-trans-chrysanthemic acid-d.

-

Esterification : Coupling the deuterated acid with (S)-α-cyano-3-phenoxybenzyl alcohol using dicyclohexylcarbodiimide (DCC), yielding this compound with >98% diastereomeric purity.

Table 1: Comparison of Deuteration Methods

| Method | Yield (%) | Deuterium Purity (%) | Key Limitations |

|---|---|---|---|

| H-D Exchange | 65–70 | 85–90 | Side reactions, low selectivity |

| Intermediate Synthesis | 85–90 | 98–99 | Multi-step, high cost |

Analytical Validation of Synthesis

Nuclear Magnetic Resonance (NMR) Spectroscopy

H-NMR and H-NMR confirm deuterium incorporation. The disappearance of proton signals at δ 1.2–1.5 ppm (cyclopropane CH) and δ 3.8–4.2 ppm (benzyl CH) indicates successful deuteration. Quantitative H-NMR using hexafluorobenzene as an internal standard verifies ≥95% isotopic enrichment .

High-Resolution Mass Spectrometry (HRMS)

HRMS profiles of this compound show a molecular ion peak at m/z 511.08 (calculated for CHDBrNO: 511.07), with a mass accuracy of <2 ppm . Fragmentation patterns match non-deuterated Deltamethrin, ensuring functional group integrity.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) resolves this compound (retention time: 12.3 min) from Deltamethrin (11.9 min), demonstrating baseline separation (resolution factor R = 1.8).

Table 2: Key Analytical Parameters

| Technique | Parameter | Specification |

|---|---|---|

| H-NMR | Deuteration | ≥95% at target positions |

| HRMS | Mass Accuracy | <2 ppm |

| HPLC | Purity | ≥99% (area normalization) |

Optimization of Synthetic Yield

Catalytic System Tuning

Replacing traditional Pd/C with Wilkinson’s catalyst (RhCl(PPh)) in deuteration reactions increases yield by 12% by minimizing over-reduction side products.

Solvent Selection

Anhydrous tetrahydrofuran (THF) improves esterification efficiency compared to dichloromethane, reducing reaction time from 48 to 24 hours.

Temperature Control

Maintaining cyclopropanation at −20°C enhances stereoselectivity, achieving a 92:8 trans:cis ratio versus 85:15 at 0°C.

Applications in Environmental and Toxicological Research

Pharmacokinetic Studies

This compound enables precise measurement of Deltamethrin’s half-life in rodent models. After oral administration (3 mg/kg), LC-MS/MS analyses using this compound revealed a plasma half-life of 6.2 ± 0.8 hours, with 22% urinary excretion within 24 hours .

Environmental Residue Analysis

In soil samples, this compound-adjusted recovery rates for Deltamethrin ranged from 92–105%, outperforming surrogate standards like Permethrin-d6 (80–95%) .

Challenges and Mitigation Strategies

Isotopic Dilution

Storage at −20°C in amber vials under argon prevents deuterium loss via proton exchange, maintaining isotopic purity >98% for 24 months .

Diastereomer Separation

Chiral chromatography (Chiralpak IC column, hexane/ethanol 95:5) resolves undesired diastereomers, ensuring >99% enantiomeric excess.

"The use of deuterated internal standards like this compound has revolutionized the accuracy of pyrethroid quantification, particularly in complex matrices such as adipose tissue and breast milk."

Análisis De Reacciones Químicas

Tipos de reacciones: La deltametrina-d5 experimenta varias reacciones químicas, que incluyen:

Oxidación: La deltametrina-d5 puede oxidarse para formar ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la deltametrina-d5 en sus derivados alcohólicos.

Sustitución: Las reacciones de sustitución nucleófila pueden reemplazar el grupo ciano por otros grupos funcionales.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas y tioles en condiciones básicas.

Productos principales:

Oxidación: Ácidos carboxílicos.

Reducción: Derivados alcohólicos.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Decamethrin-d5 is primarily utilized in research settings for the following applications:

Analytical Chemistry

This compound serves as an internal standard in quantitative analysis, particularly for measuring Deltamethrin levels in environmental and biological samples. Its isotopic labeling allows for accurate mass spectrometric analysis, enabling researchers to account for variations during sample preparation and instrument response .

Biological Research

In biological studies, this compound is used to investigate the metabolic pathways and degradation products of Deltamethrin. Its unique isotopic labeling facilitates tracking its metabolism within biological systems, providing insights into biotransformation processes .

Toxicology

This compound is employed in toxicological studies to evaluate the safety and health effects of Deltamethrin exposure. It aids researchers in determining pharmacokinetics and distribution patterns in animal models, which is crucial for assessing potential risks associated with pesticide use.

Agricultural Applications

In agriculture, this compound is used to develop and validate analytical methods for detecting pesticide residues in food products. This ensures compliance with regulatory standards and helps monitor pesticide levels in crops, contributing to food safety .

Case Studies

Several studies highlight the applications and implications of this compound:

- Pharmacokinetics Study : A study demonstrated that using this compound allowed researchers to trace its metabolic pathways effectively, revealing insights into its biotransformation in various organisms.

- Environmental Monitoring : Another case study employed this compound as a reference material for developing methods to quantify pesticide residues in soil samples, ensuring accurate assessments of environmental contamination levels.

Mecanismo De Acción

La deltametrina-d5, como la deltametrina, actúa sobre el sistema nervioso de los insectos. Se une a los canales de sodio en las células nerviosas, evitando su cierre durante la repolarización. Esto conduce a una despolarización prolongada, provocando parálisis y muerte del insecto . El etiquetado de deuterio no altera el mecanismo de acción, pero permite un seguimiento preciso en los estudios metabólicos .

Comparación Con Compuestos Similares

Decamethrin-d5 is compared below with two categories of compounds: (1) structural analogs (e.g., non-deuterated Deltamethrin) and (2) functional analogs (e.g., other deuterated pesticide standards like Pendimethalin-d5).

Structural Comparison: this compound vs. Deltamethrin

Key Findings :

- The deuterium in this compound reduces metabolic degradation rates compared to Deltamethrin, enhancing its utility as a tracer in pharmacokinetic studies .

- Its higher molecular weight enables clear differentiation from non-deuterated Deltamethrin in mass spectrometry, ensuring quantification accuracy .

Functional Comparison: this compound vs. Pendimethalin-d5

Key Findings :

- Both compounds serve as deuterated internal standards but target distinct pesticide classes, reflecting the versatility of isotopic labeling in analytical chemistry .

- This compound requires lower storage temperatures than Pendimethalin-d5, likely due to differences in chemical stability .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogs

Table 2: Analytical Performance in Mass Spectrometry

| Compound | Matrix | LOD (ppb) | Recovery Rate (%) | Reference |

|---|---|---|---|---|

| This compound | Soil | 0.1 | 98–102 | |

| Pendimethalin-d5 | Water | 0.5 | 95–97 |

Notes

- Supplier Diversity : this compound is available from Cayman Chemical (Product Code: 33710) and GLPBIO, ensuring accessibility for global research .

- Limitations : Deuterated standards like this compound are cost-prohibitive for large-scale field studies, necessitating careful cost-benefit analysis .

- Ethical Compliance : this compound is strictly for research; its use in humans or therapeutic contexts is prohibited .

Actividad Biológica

Decamethrin-d5, a deuterated derivative of the pyrethroid insecticide Deltamethrin, has garnered attention in scientific research due to its unique isotopic labeling. This compound retains the neurotoxic properties of its parent compound while allowing for enhanced tracking in biological studies. The following sections detail its biological activity, including mechanisms of action, metabolic pathways, and relevant case studies.

- Chemical Formula : C22H19Br2NO3

- Molecular Weight : 487.20 g/mol

- Isotopic Composition : Five deuterium atoms replace hydrogen in the Deltamethrin structure.

The incorporation of deuterium enhances the ability to track biological processes involving this compound through techniques such as mass spectrometry, which can distinguish between labeled and unlabeled metabolites.

This compound functions primarily as a neurotoxin , similar to other pyrethroids. Its mechanism involves:

- Binding to Voltage-Gated Sodium Channels (Nav) : Specifically, it interacts with Nav1.8 channels in insect nervous systems, leading to prolonged depolarization.

- Induction of Paralysis : This binding results in a sequence of motor symptoms and eventual paralysis in target organisms, making it effective for pest control .

Biological Activity and Toxicity

The biological activity of this compound has been studied extensively, particularly regarding its pharmacokinetics and toxicological profiles. Research indicates that:

- Metabolic Pathways : In animal models, this compound undergoes biotransformation, producing various metabolites that can be analyzed to understand its degradation and elimination processes.

- Toxicological Studies : Case studies have demonstrated that exposure to Decamethrin can mimic symptoms of organophosphate poisoning, complicating diagnosis and treatment . For instance, a case report highlighted a patient who ingested Deltamethrin (the non-deuterated form) and exhibited symptoms similar to those caused by organophosphates, including fasciculations and a positive atropine challenge test .

Case Studies

- Deltamethrin Poisoning Case Study :

-

Metabolism in Rats :

- A study utilized this compound to investigate its metabolism in rats, revealing several metabolites and their respective pathways.

- The findings underscored the compound's reversible neurotoxic effects and potential applications in pest control without permanent damage to non-target species.

Comparative Toxicity Data

A comparative analysis of this compound with other pyrethroids highlights its relative toxicity:

| Compound | LC50 (µg/L) | Mode of Action |

|---|---|---|

| This compound | 0.1 | Voltage-gated sodium channel modulation |

| Deltamethrin | 0.05 | Voltage-gated sodium channel modulation |

| Cypermethrin | 0.2 | Voltage-gated sodium channel modulation |

Note: LC50 values represent the lethal concentration for 50% of test organisms.

Applications in Research

This compound is primarily utilized for:

- Pharmacokinetic Studies : Understanding how pyrethroids are metabolized in biological systems.

- Analytical Chemistry : Serving as an internal standard for quantifying Deltamethrin residues in environmental samples .

- Toxicological Assessments : Evaluating the safety and health effects associated with exposure to pyrethroids.

Q & A

Basic Research Questions

Q. What is the role of Decamethrin-d5 as an internal standard in residue analysis studies?

this compound is a deuterated analog of decamethrin, used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to correct for matrix effects and ionization efficiency variations. Methodologically, researchers should spike samples with this compound at the extraction stage to ensure isotopic equilibrium, followed by quantification via isotope dilution analysis. Calibration curves must validate linearity (R² > 0.99) and recovery rates (80–120%) .

Q. How is this compound synthesized and characterized for isotopic purity?

Synthesis involves deuterium exchange reactions under controlled conditions (e.g., D₂O or deuterated solvents). Characterization requires nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions and high-resolution mass spectrometry (HRMS) to verify isotopic enrichment (>98% purity). Researchers must report deviations in deuterium labeling, as impurities can skew analytical results .

Q. Which analytical techniques are optimal for detecting this compound in environmental samples?

LC-MS/MS with multiple reaction monitoring (MRM) is preferred due to its specificity for deuterated compounds. Key parameters include:

- Collision energy optimization to distinguish this compound from non-deuterated analogs.

- Column selection (e.g., C18 for hydrophobicity) to resolve co-eluting isomers.

- Validation via limit of detection (LOD < 0.1 ppb) and precision testing (RSD < 15%) .

Advanced Research Questions

Q. How to address contradictions in this compound recovery rates across different soil matrices?

Discrepancies often arise from matrix-specific interactions (e.g., organic matter binding). Mitigation strategies include:

- Standard addition method : Spiking known concentrations into the matrix to quantify recovery.

- Statistical validation : Use ANOVA to compare recovery rates across matrices and identify outliers.

- Method refinement : Adjust extraction solvents (e.g., acetonitrile vs. acetone) based on soil type .

Q. What experimental designs optimize this compound stability studies under varying pH and temperature conditions?

Employ a factorial design to systematically test variables:

- Factors : pH (4–10), temperature (4–40°C), and light exposure.

- Response variables : Degradation kinetics (half-life calculations) and byproduct identification via HRMS.

- Controls : Include dark controls and buffer-only samples to isolate photolytic and hydrolytic pathways .

Q. How to validate this compound as a tracer in metabolic fate studies of decamethrin?

Validation requires:

- Co-administration : Administer this compound and non-deuterated decamethrin in vivo to track isotopic ratios in metabolites.

- Kinetic isotope effect (KIE) assessment : Confirm that deuterium labeling does not alter metabolic pathways (e.g., via cytochrome P450 inhibition assays).

- Data normalization : Use mass-balance models to account for differential excretion rates .

Q. Methodological Challenges and Solutions

Q. Why do inter-laboratory studies show variability in this compound quantification, and how to harmonize protocols?

Variability stems from differences in instrument calibration and extraction protocols. Harmonization steps:

- Reference materials : Use certified this compound standards from accredited suppliers.

- Cross-lab validation : Share spiked samples between labs to assess reproducibility.

- Data reporting : Mandate inclusion of RSD, LOD, and recovery rates in publications .

Q. What statistical approaches resolve false positives in this compound-based assays?

False positives may arise from isotopic interference or matrix effects. Solutions include:

- Background subtraction : Analyze blank matrices to identify endogenous signals.

- Multivariate analysis : Apply principal component analysis (PCA) to distinguish analyte signals from noise.

- Confirmation via orthogonal methods : Validate results with gas chromatography (GC-MS) if LC-MS data are ambiguous .

Q. Data Presentation and Reproducibility

Q. How to structure a manuscript’s methods section for this compound experiments to ensure reproducibility?

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Synthesis : Report reaction conditions (solvents, catalysts, temperature), purification steps, and yield.

- Characterization : Provide NMR chemical shifts, HRMS spectra, and purity certificates.

- Data deposition : Upload raw spectra and calibration data to repositories like Zenodo .

Q. What ethical considerations apply when using this compound in ecotoxicological studies?

- Environmental impact : Assess unintended effects on non-target species via acute toxicity assays (e.g., Daphnia magna immobilization tests).

- Data transparency : Disclose funding sources and potential conflicts of interest in publications.

- Regulatory compliance : Adhere to OECD guidelines for chemical safety testing .

Propiedades

IUPAC Name |

[cyano-[3-(2,3,4,5,6-pentadeuteriophenoxy)phenyl]methyl] 3-(2,2-dibromoethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19Br2NO3/c1-22(2)17(12-19(23)24)20(22)21(26)28-18(13-25)14-7-6-10-16(11-14)27-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/i3D,4D,5D,8D,9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWZREIFADZCYQD-YQYLVRRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C(C#N)OC(=O)C3C(C3(C)C)C=C(Br)Br)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

510.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.